Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester
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Overview
Description
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is a complex organic compound with a molecular formula of C₆H₁₃NO₅S₃ and a molecular weight of 275.366 g/mol This compound is known for its unique structure, which includes a thiosulfuric acid moiety linked to a pyrrolidinyl group through an imino and amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester can be achieved through several methods. One common approach involves the reaction of thiosulfuric acid with an appropriate amine derivative. For instance, the reaction of thiosulfuric acid with 2-(2-oxo-1-pyrrolidinyl)ethylamine under controlled conditions can yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester involves its interaction with molecular targets through its reactive functional groups. The imino and amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The thiosulfuric acid moiety can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Thiosulfuric acid, S-[2-[(tetrahydro-1,1-dioxido-3-thienyl)amino]ethyl] ester
- Ethanethiosulfonic acid, 2-amino-N-(1,1-dioxotetrahydrothiophen-3-yl)-
Uniqueness
Thiosulfuric acid, S-(2-imino-2-((2-(2-oxo-1-pyrrolidinyl)ethyl)amino)ethyl) ester is unique due to its specific structural features, including the pyrrolidinyl group and the linkage through imino and amino groups.
Properties
CAS No. |
117018-96-9 |
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Molecular Formula |
C8H15N3O4S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-2-oxopyrrolidine |
InChI |
InChI=1S/C8H15N3O4S2/c9-7(6-16-17(13,14)15)10-3-5-11-4-1-2-8(11)12/h1-6H2,(H2,9,10)(H,13,14,15) |
InChI Key |
FEUMMZJOFBNFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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